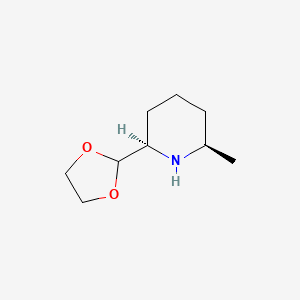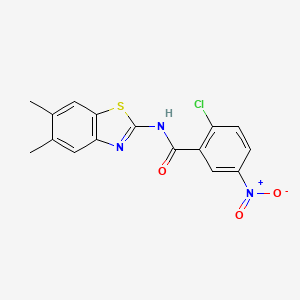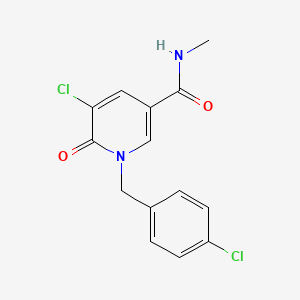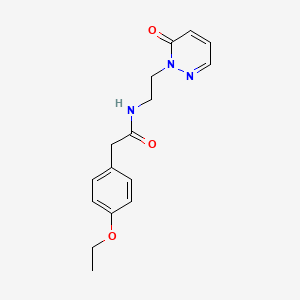
4-(Azidomethyl)-2-methyl-1,3-thiazole
Descripción general
Descripción
4-(Azidomethyl)-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that contains an azide functional group, making it useful in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
1. Pharmacological Properties and Metabolism :
- The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) has been investigated for its pharmacokinetic properties and metabolism. It's primarily excreted via feces, and its metabolism involves extensive oxidation of the benzofuran ring. This study provides insight into the metabolic pathways and excretion mechanisms of thiazole derivatives, which may be relevant for the metabolism of 4-(Azidomethyl)-2-methyl-1,3-thiazole as well (Renzulli et al., 2011).
2. Chemical Synthesis and Potential Therapeutic Effects :
- A study on the synthesis of benzo[d]thiazol derivatives and their potential antidepressant and anticonvulsant effects provides insight into the therapeutic potential of thiazole-based compounds. Some derivatives exhibited significant antidepressant and anticonvulsant activities, hinting at the possibility that 4-(Azidomethyl)-2-methyl-1,3-thiazole could also have similar properties if appropriately derivatized or used in specific medical formulations (Qing‐Hao Jin et al., 2019).
3. Effects on Learning and Memory :
- Research on the effects of mGlu1 and mGlu5 receptor antagonists on aversive learning has shown that compounds like [(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine can significantly impact learning processes. This study offers a perspective on how modifications in the thiazole structure can lead to compounds with potent effects on learning and memory, a facet that could be explored with 4-(Azidomethyl)-2-methyl-1,3-thiazole (Gravius et al., 2005).
4. Nephrotoxicity Studies :
- Investigations into the potential nephrotoxicity of thiazole-containing compounds such as cefazedone, in comparison with other antibiotics, provide valuable information about the renal effects of thiazole derivatives. Such studies are crucial to ensure the safe application of thiazole-based compounds in clinical settings (Mondorf Aw, 1979).
Propiedades
IUPAC Name |
4-(azidomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOJPRDWBZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-methyl-1,3-thiazole | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)



![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)
![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)
![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)




